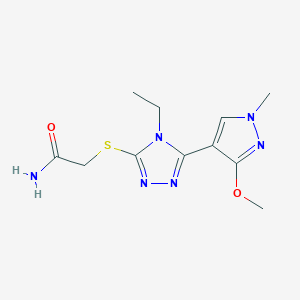

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

描述

属性

IUPAC Name |

2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-4-17-9(7-5-16(2)15-10(7)19-3)13-14-11(17)20-6-8(12)18/h5H,4,6H2,1-3H3,(H2,12,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYLHMKLLBGDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, identified by its CAS number 1014072-32-2, is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.4 g/mol. Its structure features a triazole ring, which is often associated with various pharmacological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. For instance:

- Inhibition of COX Enzymes : Compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes. In a comparative study, derivatives displayed IC50 values indicating their potency against COX enzymes. For example, one derivative exhibited COX-1 IC50 = 593.5 µM and COX-2 IC50 = 21.53 µM, showcasing its potential as an anti-inflammatory agent .

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | 593.5 | 21.53 | High |

| Celecoxib | 21.53 | 3.33 | Moderate |

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively:

-

Cell Line Studies : In vitro studies on various cancer cell lines have shown that certain derivatives of triazoles exhibit cytotoxic effects. For instance, specific compounds demonstrated IC50 values against colon carcinoma cells (HCT116) and breast cancer cells (T47D), indicating their potential in cancer treatment .

Cell Line Compound IC50 (µM) HCT116 Derivative F 6.2 T47D Derivative E 43.4 T47D Derivative F 27.3 - Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Case Studies

A notable study highlighted the synthesis and biological evaluation of several triazole derivatives where one compound was found to be particularly effective against multiple cancer types with low toxicity profiles .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, compounds containing the triazole moiety have been synthesized and tested for their efficacy against various bacterial strains and fungi. The incorporation of sulfur in the structure enhances the antimicrobial activity due to its ability to disrupt microbial cell membranes .

Case Study: Synthesis and Testing

In a study conducted by Gümrükçüoğlu et al., novel triazole derivatives were synthesized and evaluated for their antimicrobial activity using agar-well diffusion methods. Several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Antifungal Applications

The compound has shown potential as an antifungal agent. The triazole ring is particularly effective against fungal pathogens due to its mechanism of action, which involves inhibiting ergosterol synthesis—a crucial component of fungal cell membranes.

Research Findings

Research has indicated that derivatives with similar structures exhibit potent antifungal activities against common pathogens such as Candida albicans and Aspergillus niger. The presence of the methoxy group in the pyrazole ring further enhances these properties by improving solubility and bioavailability .

Anticancer Properties

The anticancer potential of 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cancer cell proliferation.

常见问题

Q. What are the optimal synthetic routes for 2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole-thioacetamide derivatives typically involves sequential heterocyclic ring formation and functionalization. For example:

- Step 1: Construct the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic or basic conditions .

- Step 2: Introduce the pyrazole moiety via nucleophilic substitution or cross-coupling reactions. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can improve yields compared to conventional heating .

- Step 3: Optimize solvent choice (e.g., ethanol, DMF) and catalysts (e.g., KOH, POCl₃) to enhance regioselectivity. Monitor reaction progress using TLC or HPLC-DAD .

Key Data:

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 60–80°C | |

| Catalyst | KOH/POCl₃ | |

| Yield | 65–85% |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store at 2–8°C in amber glass vials to prevent photodegradation .

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the thioacetamide group.

- Monitor stability via periodic HPLC analysis; degradation >5% over 6 months warrants reformulation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, triazole-thioacetamides show affinity for kinase domains due to hydrogen bonding with the triazole ring .

- QSAR Studies: Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity. Parameters like logP and polar surface area influence membrane permeability .

Case Study:

Docking of analogous compounds (e.g., 9c in ) revealed binding energies of −8.2 to −9.5 kcal/mol, suggesting strong inhibitory potential against microbial targets.

Q. How can researchers resolve contradictions in reported biological activity data for similar triazole derivatives?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., MIC testing using CLSI guidelines) to minimize variability .

- Meta-Analysis: Compare datasets for trends. For example, electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity, while bulky substituents reduce solubility .

- Mechanistic Studies: Use knockout strains or enzyme inhibition assays to verify target specificity.

Example:

Contradictory MIC values (2–32 µg/mL) for triazole-thioacetamides against S. aureus may arise from differences in bacterial strain virulence or compound purity .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

Methodological Answer:

- Salt Formation: Convert the free base to a hydrochloride or sodium salt to enhance water solubility (e.g., potassium salts of analogous compounds showed 3-fold solubility increase) .

- Prodrug Design: Modify the acetamide group to a hydrolyzable ester, improving intestinal absorption .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size <200 nm) to prolong half-life and target specific tissues .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

Q. What analytical methods are suitable for detecting degradation products during stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。